2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide
Description
The compound 2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide features a benzotriazole core linked to a substituted benzylidene moiety via an acetohydrazide bridge. Its structure includes electron-withdrawing groups (5-bromo, 3-nitro) and a hydroxyl group at position 2, which influence its physicochemical and biological properties. This article compares its structural and functional attributes with similar benzotriazole-based hydrazide derivatives.
Properties
Molecular Formula |
C15H11BrN6O4 |
|---|---|
Molecular Weight |
419.19 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H11BrN6O4/c16-10-5-9(15(24)13(6-10)22(25)26)7-17-19-14(23)8-21-12-4-2-1-3-11(12)18-20-21/h1-7,24H,8H2,(H,19,23)/b17-7+ |
InChI Key |
BYGAFJDHIIUUEK-REZTVBANSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups
- Bromine increases molecular weight (MW: ~425 g/mol) and lipophilicity, while the nitro group stabilizes the imine (C=N) bond .
- Analog with Methoxy Group : The compound 2-(1H-benzotriazol-1-yl)-N'-(2-hydroxy-5-nitro-3-methoxybenzylidene)acetohydrazide (CAS: 345327-88-0) replaces bromine with methoxy. This substitution reduces lipophilicity (MW: 370.32 g/mol) and may decrease antifungal efficacy compared to brominated analogs .
Positional Isomerism
- The compound (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide () shares the 5-bromo-2-hydroxy substitution but lacks a nitro group. Its melting point (233°C) is comparable to the target compound, suggesting similar crystalline stability .
Physicochemical Properties
| Property | Target Compound | Methoxy Analog (CAS 345327-88-0) | Dibromo Analog (MDL 315210-96-9) |
|---|---|---|---|
| Molecular Weight | ~425 g/mol | 370.32 g/mol | ~483 g/mol |
| Key Substituents | 5-Br, 2-OH, 3-NO₂ | 3-OCH₃, 5-NO₂, 2-OH | 3,5-Br, 2-OH |
| Melting Point | Not reported | Not reported | Not reported |
| Antifungal Activity | Expected high (theoretical) | Moderate | High (predicted) |
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